Sodium taurocholate

概要

説明

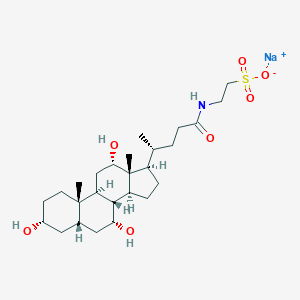

Sodium taurocholate is the sodium salt of taurocholic acid, a bile acid composed of cholic acid and taurine . It is used as a detergent for the solubilization of lipids and membrane-bound proteins . It is also the chief ingredient of the bile of carnivorous animals .

Synthesis Analysis

Sodium taurocholate is synthesized from cholic acid and taurine . The synthesis process involves the conjugation of cholic acid with taurine .Molecular Structure Analysis

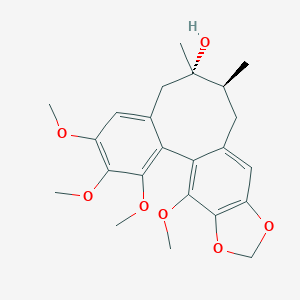

The molecular formula of Sodium taurocholate is C26H44NNaO7S . Its average mass is 537.685 Da and its monoisotopic mass is 537.273621 Da .Chemical Reactions Analysis

Sodium taurocholate acts as a detergent to solubilize fats for absorption and is itself absorbed . It is the main end product of cholesterol catabolism . During enterohepatic circulation, bile taurocholic acid is converted by microorganisms to taurodeoxycholic acid and deoxycholic acid .Physical And Chemical Properties Analysis

Sodium taurocholate is a white to off-white powder . It has a density of 1.177 g/cm3 at 22.5 °C and a melting point of 230 °C . It is soluble in water, with a solubility of > 250 g/L at 20 °C .科学的研究の応用

Emulsification of Lipids

Sodium taurocholate is used in the emulsification of lipids or fats, which is essential in the digestion process. It helps in breaking down large fat molecules into smaller ones that can be easily absorbed by the body .

Protein Solubilization

Researchers utilize Sodium taurocholate for protein solubilization during the preparation of digestive enzymes. This process is crucial for studying enzyme functions and interactions .

Bile Salt Analysis

Sodium taurocholate can be used to determine conjugated and unconjugated bile salts in serum and jejunal fluid, providing insights into various gastrointestinal conditions .

Cholagogue and Cholerectic Agent

As a cholagogue, Sodium taurocholate facilitates the discharge of bile from the system, and as a cholerectic, it increases the volume of secretion of bile, aiding in digestion and absorption of fats .

Aquaculture Nutrition

In aquaculture, dietary Sodium taurocholate has been researched for its influence on the growth condition of fish. However, findings suggest that while it does not significantly improve growth, higher concentrations may induce liver injury due to cholesterol deposition .

Hepatitis Research

The discovery of sodium taurocholate co-transporting polypeptide (NTCP) as a receptor for hepatitis B virus (HBV) and hepatitis D virus (HDV) has led to advancements in HBV treatment research. Sodium taurocholate plays a role in generating hepatoma cell lines susceptible to HBV infection in vitro, which is pivotal for developing new therapeutic strategies .

作用機序

Target of Action

Sodium taurocholate primarily targets the Bile salt-activated lipase , Bile acid receptor , and Gastrotropin . It also interacts with the sodium taurocholate co-transporting polypeptide (NTCP) , a transmembrane protein highly expressed in human hepatocytes that mediates the transport of bile acids .

Mode of Action

Sodium taurocholate acts as a detergent to solubilize fats for absorption and is itself absorbed . It plays a key role in the entry of hepatitis B and D viruses (HBV and HDV) into hepatocytes via NTCP .

Biochemical Pathways

Sodium taurocholate is involved in the bile acid biosynthesis metabolic pathway . It is the product of the conjugation of cholic acid with taurine and is the chief ingredient of the bile of carnivorous animals . It plays a crucial role in the emulsification of fats .

Pharmacokinetics

It is known that sodium taurocholate is absorbed after it solubilizes fats .

Result of Action

The primary result of sodium taurocholate’s action is the solubilization of fats for absorption . It is used as a cholagogue (promotes the discharge of bile) and choleretic (increases the volume of secretion of bile) .

Action Environment

The action of sodium taurocholate is influenced by the environment within the gastrointestinal tract, particularly the presence of dietary fats that require emulsification. It is also influenced by the physiological state of the liver, which produces bile containing sodium taurocholate .

Safety and Hazards

将来の方向性

Research is ongoing to understand the role of Sodium taurocholate in various biological processes and diseases. For example, it has been used to study the interaction between peptide drugs and permeation enhancers in the presence of intestinal bile salts . Another study investigated the metabolic effect of blocking Sodium taurocholate co-transporting polypeptide in hypercholesterolemic humans .

特性

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJWGJBVLPIOOH-IZYKLYLVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81-24-3 (Parent) | |

| Record name | Sodium taurocholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

537.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium taurocholate | |

CAS RN |

145-42-6, 345909-26-4 | |

| Record name | Sodium taurocholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-[[(3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium N-choloyltaurinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium taurocholate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TAUROCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6N3TH81NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While the precise mechanism remains unclear, sodium taurocholate injected into the pancreatic duct is thought to cause pancreatitis through several mechanisms:

- Direct injury to acinar cells: Sodium taurocholate can directly damage the pancreatic acinar cells, the cells responsible for producing digestive enzymes. []

- Activation of digestive enzymes: It can prematurely activate digestive enzymes within the pancreas, leading to autodigestion of pancreatic tissue. []

- Induction of oxidative stress: Sodium taurocholate can increase the production of reactive oxygen species, leading to oxidative stress and cellular damage. []

- Inflammatory response: The initial injury triggers a cascade of inflammatory responses, further exacerbating pancreatic damage. [, ]

- Microcirculatory changes: Sodium taurocholate disrupts pancreatic blood flow, leading to ischemia (reduced blood supply) and further tissue damage. [, ]

- Pancreatic edema: Accumulation of fluid within the pancreas. [, , , ]

- Necrosis: Death of pancreatic tissue. [, , , ]

- Hemorrhage: Bleeding within the pancreas. [, , , ]

- Systemic inflammation: Inflammatory mediators released from the pancreas can cause damage to distant organs like the lungs and kidneys. [, , ]

ANone: Molecular Formula: C26H44NNaO7S * Molecular Weight: 537.7 g/mol* Spectroscopic Data:* While the provided papers don't include specific spectroscopic details, sodium taurocholate is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

ANone: The provided research focuses on the biological effects of sodium taurocholate and doesn't delve into material compatibility or stability in non-biological contexts.

A: Sodium taurocholate, as a bile salt, primarily functions as a biological detergent aiding in fat digestion and absorption. It doesn't possess inherent catalytic properties like enzymes. []

A: While the provided research doesn't directly involve computational modeling of sodium taurocholate, one study mentions the use of SwissDock to predict the binding of a potential antiviral drug to the sodium taurocholate cotransporting polypeptide (NTCP) receptor. [] This suggests that computational tools could be used to study sodium taurocholate interactions.

ANone: The provided research primarily involves using sodium taurocholate in controlled laboratory settings for animal studies. Specific SHE regulations regarding its broader use would need further investigation.

A: The research focuses on sodium taurocholate's local effects within the pancreas after direct injection, not its systemic pharmacokinetics. One study investigated sodium taurocholate transport in isolated perfused rat livers but didn't examine its systemic distribution or elimination. []

A: Sodium taurocholate is not a therapeutic agent; it is used to induce acute pancreatitis in experimental models. Its efficacy in this context is evident from its consistent ability to induce pancreatic injury in various animal models, as demonstrated by numerous studies. [, , , , , , , , , , ]

ANone: Sodium taurocholate's mechanism of action involves inducing direct damage and triggering inflammatory cascades within the pancreas. The concept of "resistance" doesn't apply in this context as it is not a therapeutic agent targeting a specific molecular pathway.

A: Sodium taurocholate is a toxic compound when administered inappropriately. The research highlights its ability to induce severe pancreatic damage in animal models. It should be handled with caution in laboratory settings. [, , , , , , , , , , ]

ANone: The research primarily employs direct intraductal injection of sodium taurocholate into the pancreas to induce pancreatitis. This method bypasses the need for targeted drug delivery.

ANone: While not specifically related to sodium taurocholate, several biomarkers are used to assess pancreatitis severity in experimental models and clinical practice:

- Serum amylase and lipase: Elevated levels are indicative of pancreatic damage. [, , , , , ]

- Inflammatory cytokines: Increased levels of TNF-α, IL-6, IL-1β, and others reflect the inflammatory response. [, , ]

- Histological assessment: Microscopic examination of pancreatic tissue reveals the extent of necrosis, edema, and inflammatory cell infiltration. [, , , , , , , ]

ANone: The research primarily focuses on sodium taurocholate's biological effects. Common analytical methods for characterizing bile acids like sodium taurocholate include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)

![[10]-Shogaol](/img/structure/B192378.png)